3,4-(Methylenedioxy)phenylacetonitrile

Description

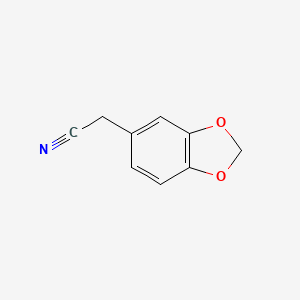

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPBOYASBNAXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196149 | |

| Record name | 3,4-(Methylenedioxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige powder; [MSDSonline] | |

| Record name | 3,4-(Methylenedioxy)phenylacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4439-02-5 | |

| Record name | 1,3-Benzodioxole-5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-(Methylenedioxy)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-(Methylenedioxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-(methylenedioxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-(METHYLENEDIOXY)PHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55KXL9MTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-(Methylenedioxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 3,4-(Methylenedioxy)phenylacetonitrile, a key intermediate in the synthesis of various organic compounds. This document includes a comprehensive summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis, and an analysis of its reactivity. The information is presented in a clear and structured format to support research and development activities.

Introduction

This compound, also known as homopiperonylnitrile, is an aromatic organic compound featuring a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain.[1] Its chemical structure, particularly the reactive nitrile group and the methylenedioxy-substituted aromatic ring, makes it a versatile precursor in the synthesis of a variety of compounds, including pharmaceuticals and other fine chemicals.[1][2] Notably, it is a crucial starting material for the synthesis of derrubone (B1233059) and certain analogues of the antimalarial agent pyrimethamine (B1678524).[2][3] Due to its application in the synthesis of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), its production and distribution are regulated in many jurisdictions.[1] This compound is not found in nature and is produced synthetically.[1]

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder or solid at room temperature.[1][2][4] It is generally odorless or may have a faint, characteristic chemical smell.[1] The compound is stable under ambient conditions.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [2][5] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | White to cream to yellow crystals or crystalline powder | [2][4][5] |

| Melting Point | 39-45 °C | [4][5] |

| Boiling Point | 135-140 °C at 5 mmHg | [2][6] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Insoluble in water; Soluble in methanol | [2][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | Not available |

Chemical Properties

The chemical reactivity of this compound is largely dictated by the nitrile group and the activated methylene (B1212753) group.

-

Hydrolysis: The nitrile group can undergo hydrolysis to form 3,4-(methylenedioxy)phenylacetic acid. This reaction can be catalyzed by enzymes such as nitrilase.[6]

-

Reduction: The nitrile group can be reduced to form the corresponding amine, 2-(3,4-methylenedioxyphenyl)ethanamine, a key step in the synthesis of various phenethylamine (B48288) derivatives.

-

Condensation Reactions: The methylene group adjacent to the nitrile and the phenyl ring is acidic (pKa ≈ 25 in DMSO for the parent phenylacetonitrile) and can be deprotonated by a strong base.[2] The resulting carbanion is stabilized by resonance and can participate in condensation reactions, for example, with esters.[2][3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established. One common method involves the cyanation of piperonyl chloride.

Protocol: Cyanation of Piperonyl Chloride

This method involves the reaction of piperonyl chloride with a cyanide salt, typically sodium cyanide, in a suitable solvent.

Materials:

-

Piperonyl chloride

-

Sodium cyanide

-

Acetone (B3395972) (dry)

-

Sodium iodide

-

Anhydrous sodium sulfate (B86663)

-

Concentrated hydrochloric acid

-

Calcium chloride

Procedure:

-

Preparation of Piperonyl Chloride: Piperonyl chloride can be prepared by the chloromethylation of catechol with dichloroethane and sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) to form the piperonyl ring, followed by chloromethylation with trioxymethylene and concentrated hydrochloric acid.[1] A similar procedure for anisyl chloride preparation involves stirring the corresponding alcohol with concentrated hydrochloric acid.[9]

-

Cyanation Reaction: In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, combine the dried piperonyl chloride, finely powdered sodium cyanide (1.5 molar equivalents), and a catalytic amount of sodium iodide in dry acetone.[9]

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours.[9]

-

Work-up:

-

Cool the mixture and filter to remove the inorganic salts. Wash the solid with acetone.[9]

-

Combine the filtrates and remove the acetone by distillation.[9]

-

Dissolve the residual oil in benzene and wash with hot water.[9]

-

Dry the benzene solution over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude this compound.[9]

-

-

Purification: The crude product can be purified by vacuum distillation.

Safety Precautions: This synthesis involves highly toxic materials such as sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis via Henry Reaction

An alternative route involves the condensation of piperonal (B3395001) with nitromethane (B149229) via a Henry reaction, followed by reduction and dehydration.[1]

Protocol: Henry Reaction and Subsequent Transformation

Step 1: Henry Reaction - Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitroethene

-

Piperonal (3,4-methylenedioxybenzaldehyde) is reacted with nitromethane in the presence of a base (e.g., ammonium (B1175870) acetate) and a suitable solvent (e.g., glacial acetic acid).[1][10]

Step 2: Reduction and Dehydration

-

The resulting 1-(3,4-methylenedioxyphenyl)-2-nitroethene is then reduced and dehydrated to yield this compound.[1] The specific reagents and conditions for this step can vary.

Reactivity and Applications

The reactivity of the methylene group makes this compound a valuable intermediate for creating carbon-carbon bonds.

Condensation with Ethyl Propionate (B1217596)

A notable application is its condensation with ethyl propionate in the presence of a strong base like potassium tert-butoxide to form 3-(3,4-methylenedioxyphenyl)-3-oxopentanenitrile.[3] This reaction is a key step in the synthesis of a methylenedioxy analogue of pyrimethamine.[3]

Experimental Workflow: Synthesis of a Pyrimethamine Analogue

Caption: Workflow for the synthesis of a pyrimethamine analogue.

Safety and Handling

This compound is a hazardous substance and should be handled with care.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][8] Acute exposure may lead to symptoms such as headache, nausea, dizziness, and irritation of the eyes, skin, and respiratory tract.[1] There is a concern for the potential metabolic release of cyanide ions, which could lead to systemic toxicity.[1]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[1]

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and reducing agents.[1][8] Recommended storage temperatures are between 2°C and 8°C.[1]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[3][11]

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic nitrile (C≡N) stretching vibration.[10][12]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and reactivity are of significant interest to researchers in organic synthesis and drug development. Adherence to strict safety protocols is imperative when handling this compound due to its toxicity. The detailed information provided in this guide serves as a comprehensive resource for professionals working with this important molecule.

Visualization of Synthetic Pathway

Caption: Synthetic pathway from Piperonal to this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, 98+% [benchchem.com]

- 3. Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine - Issuu [issuu.com]

- 4. L09518.09 [thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 4439-02-5 [chemicalbook.com]

- 7. 3, 4- (Methylenedioxy) Phenylacetonitrile CAS 4439-02-5 - 3 4- (Methylenedioxy) Phenylacetonitrile and 4439-02-5 [senfeida.en.made-in-china.com]

- 8. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound(4439-02-5) 1H NMR [m.chemicalbook.com]

- 12. This compound(4439-02-5) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

The Structural Elucidation and Characterization of Piperonyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl cyanide, also known as 3,4-(Methylenedioxy)phenylacetonitrile, is a significant organic compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, characterized by a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain, provides a versatile scaffold for the development of more complex molecules. This technical guide provides an in-depth analysis of the structural and physicochemical properties of piperonyl cyanide, detailed experimental protocols for its synthesis and characterization, and a review of its relevant biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Physicochemical Properties

Piperonyl cyanide is a white to pale yellow crystalline solid at room temperature.[1][2] It is stable under ambient conditions but is considered toxic upon inhalation, ingestion, or dermal contact.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4439-02-5 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 43-45 °C | [2] |

| Boiling Point | 135-140 °C at 5 mmHg | [2] |

| Density | ~1.27 g/cm³ (Predicted) | [2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Solubility | Insoluble in water | [2] |

| Flash Point | >113 °C (>230 °F) | [2] |

Structural Analysis

The structure of piperonyl cyanide features a 1,3-benzodioxole (B145889) ring system, which is fundamental to many biologically active molecules. The nitrile group provides a reactive handle for a variety of chemical transformations.

Caption: Molecular Structure of Piperonyl Cyanide

Spectroscopic Characterization

The structural identity and purity of piperonyl cyanide are confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of piperonyl cyanide is characterized by several key absorption bands that correspond to its specific functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2250 | C≡N stretch | Nitrile | Strong, Sharp |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| <3000 | C-H stretch | Aliphatic (CH₂) | Medium |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 & ~1040 | C-O-C stretch | Methylenedioxy | Strong |

Note: These are typical ranges and may vary slightly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each nucleus.[5][6][7]

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | m | 3H | Aromatic protons (Ar-H) |

| ~5.9 | s | 2H | Methylenedioxy protons (-O-CH₂-O-) |

| ~3.6 | s | 2H | Benzylic protons (-CH₂-CN) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~148 | Quaternary | Ar-C-O |

| ~147 | Quaternary | Ar-C-O |

| ~125 | Quaternary | Ar-C-CH₂ |

| ~122 | Tertiary | Ar-CH |

| ~118 | Quaternary | -C≡N |

| ~109 | Tertiary | Ar-CH |

| ~108 | Tertiary | Ar-CH |

| ~101 | Secondary | -O-CH₂-O- |

| ~23 | Secondary | -CH₂-CN |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary based on solvent and experimental conditions.[5][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of piperonyl cyanide would be expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.

Expected Fragmentation Pattern

| m/z | Ion Structure | Description |

| 161 | [C₉H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | Loss of cyanide radical (·CN) |

| 105 | [C₇H₅O]⁺ | Loss of CH₂O from m/z 135 |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for benzylic and aromatic compounds.[9][10][11][12]

Experimental Protocols

Synthesis of Piperonyl Cyanide from Piperonyl Chloride

This protocol describes a common method for synthesizing piperonyl cyanide via nucleophilic substitution.[13]

Materials:

-

Piperonyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol (B145695) (95%)

-

Water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide in a minimal amount of warm water.

-

Add a solution of piperonyl chloride dissolved in 95% ethanol to the cyanide solution.

-

Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the ethanol from the filtrate via rotary evaporation.

-

The remaining aqueous layer will contain the crude piperonyl cyanide. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. compoundchem.com [compoundchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Homopiperonylnitrile from Piperonal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic pathway for producing homopiperonylnitrile (3,4-methylenedioxyphenylacetonitrile) starting from piperonal (B3395001). This document details the core chemical transformations, provides comprehensive experimental protocols for each step, and presents quantitative data in a structured format for clear comparison. The synthesis route involves a three-step process: the reduction of piperonal to piperonyl alcohol, subsequent chlorination to piperonyl chloride, and finally, nucleophilic substitution with a cyanide salt to yield the target nitrile.

Overview of the Synthetic Pathway

The conversion of piperonal to homopiperonylnitrile requires the extension of the carbon backbone by one methylene (B1212753) (-CH₂-) group and the transformation of the aldehyde functionality into a nitrile group (-CN). The most direct and well-documented pathway proceeds through the corresponding benzylic alcohol and chloride intermediates.

Quantitative Data Summary

The following table summarizes the quantitative data, including yields for each step of the synthesis.

| Step | Reaction | Reagents | Reported Yield (%) | Reference |

| 1 | Reduction | Piperonal, DIBAL-H, Dichloromethane, Methanol | 89% | [1] |

| 2 | Chlorination | Piperonyl Alcohol, Thionyl Chloride (SOCl₂) | Not specified, but typically high | [2] |

| 3 | Cyanation | Piperonyl Chloride, Sodium Cyanide (NaCN), Ethanol | 80-90% | [3] |

Detailed Experimental Protocols

Step 1: Reduction of Piperonal to Piperonyl Alcohol

This procedure utilizes diisobutylaluminium hydride (DIBAL-H) for the selective reduction of the aldehyde.

Experimental Workflow:

References

Spectroscopic and Synthetic Profile of 3,4-(Methylenedioxy)phenylacetonitrile (CAS 4439-02-5)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a nitrile-containing aromatic organic compound with the CAS registry number 4439-02-5.[1] It presents as a white to light yellow crystalline powder and is recognized as a key synthetic intermediate in the pharmaceutical and fine chemical industries.[2][3] Notably, it serves as a crucial precursor in the synthesis of various pharmaceuticals, including the natural product derrubone, which has potential therapeutic applications.[2][4][5] This document provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for data acquisition, and a visualization of its synthetic application.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

| Spectrum | Solvent | Frequency | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 400 MHz | Data not explicitly available in search results. |

| ¹³C NMR | CDCl₃ | Not Specified | Data not explicitly available in search results. |

While specific peak assignments and coupling constants are not detailed in the available literature, the referenced spectra provide the basis for structural confirmation.[6][7]

Infrared (IR) Spectroscopy Data

| Technique | Key Absorptions (cm⁻¹) |

| KBr Disc | Data not explicitly available in search results. |

The IR spectrum is expected to show characteristic peaks for the nitrile group (C≡N) and the aromatic ring structure.[8]

Mass Spectrometry (MS) Data

| Technique | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |

| GC-MS | 161.16 | Data not explicitly available in search results. |

The mass spectrum confirms the molecular weight of the compound.[9]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[6]

-

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique): A small amount of this compound is finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for analysis.[9]

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components are then introduced into the mass spectrometer, typically using Electron Ionization (EI).

-

The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.

-

-

Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to confirm the molecular weight and elucidate the structure of the compound.

Synthetic Workflow Visualization

This compound is a key intermediate in the multi-step synthesis of derrubone, a natural product with potential pharmaceutical applications.[3] The following diagram illustrates a simplified workflow for this synthesis.

Caption: Simplified workflow for the synthesis of Derrubone.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 98+% [benchchem.com]

- 4. This compound | 4439-02-5 [chemicalbook.com]

- 5. 3,4-(メチレンジオキシ)フェニルアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(4439-02-5) 1H NMR [m.chemicalbook.com]

- 7. This compound(4439-02-5) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(4439-02-5) IR Spectrum [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Solubility Profile of 3,4-(Methylenedioxy)phenylacetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-(Methylenedioxy)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a common synthetic pathway.

Core Data Presentation: Solubility in Organic Solvents

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments have been reported. The following table summarizes the known solubility characteristics. Researchers are encouraged to determine quantitative solubility in their specific solvent systems using the protocol provided below.

| Solvent | Type | Solubility |

| Water | Protic | Insoluble |

| Methanol | Protic | Soluble |

| N,N-Dimethylformamide (DMF) | Aprotic | Very Soluble |

| Glacial Acetic Acid | Protic | Sparingly Soluble |

| Chloroform | Aprotic | Very Slightly Soluble |

Experimental Protocols: Determination of Quantitative Solubility

The following is a standard laboratory procedure for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a controlled temperature (e.g., 25 °C) in g/100 mL.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in a fume hood and allow the solvent to evaporate slowly at room temperature. Alternatively, a rotary evaporator can be used for faster, controlled evaporation.

-

Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the melting point of this compound (melting point is approximately 41-45 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Cool the flask in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

-

Determine the solubility using the following formula:

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound starting from piperonyl chloride.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Core Reaction Mechanisms of 2-(1,3-Benzodioxol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary reaction mechanisms of 2-(1,3-Benzodioxol-5-yl)acetonitrile, a versatile chemical intermediate. This document outlines key transformations including hydrolysis to 3,4-(methylenedioxy)phenylacetic acid, reaction with Grignard reagents to yield ketones, and reduction to form 2-(1,3-benzodioxol-5-yl)ethanamine. For each reaction, this guide details the mechanism, provides experimental protocols adapted from analogous procedures, and presents quantitative data where available.

Core Reactions of 2-(1,3-Benzodioxol-5-yl)acetonitrile

2-(1,3-Benzodioxol-5-yl)acetonitrile, also known as piperonyl cyanide or 3,4-(methylenedioxy)phenylacetonitrile, is a valuable precursor in organic synthesis due to the reactivity of its nitrile group. The primary transformations of this compound involve nucleophilic attack at the nitrile carbon, leading to a variety of functional groups. This guide will focus on three fundamental reactions: hydrolysis, Grignard reaction, and reduction.

Hydrolysis to 3,4-(Methylenedioxy)phenylacetic Acid

The hydrolysis of the nitrile group in 2-(1,3-Benzodioxol-5-yl)acetonitrile to a carboxylic acid is a fundamental transformation, yielding 3,4-(methylenedioxy)phenylacetic acid, an important building block in the synthesis of various compounds. This reaction can be catalyzed by either acid or base.

Reaction Mechanisms

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an imidic acid intermediate after deprotonation. This intermediate then tautomerizes to the more stable amide. The amide is subsequently hydrolyzed further under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide undergoes further base-promoted hydrolysis to yield a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.

Experimental Protocols

The following protocols are based on established procedures for the hydrolysis of benzyl (B1604629) cyanide and are expected to be applicable to 2-(1,3-Benzodioxol-5-yl)acetonitrile with minor modifications.

Table 1: Experimental Protocols for the Hydrolysis of Arylacetonitriles

| Parameter | Acid-Catalyzed Hydrolysis (Adapted from Benzyl Cyanide Hydrolysis) | Base-Catalyzed Hydrolysis (Adapted from a patent for Phenylacetonitrile) |

| Reactants | 2-(1,3-Benzodioxol-5-yl)acetonitrile, Sulfuric Acid, Water | 2-(1,3-Benzodioxol-5-yl)acetonitrile, Deionized Water, Ammonia |

| Reagent Ratio | Acetonitrile:Sulfuric Acid:Water (e.g., 1:1.2:2 by moles) | Water:Acetonitrile (2:1 to 8:1 by mass), Ammonia (0.05 to 4 g/L) |

| Solvent | Water | Water |

| Temperature | Reflux (approx. 100-110 °C) | 180-250 °C (in a high-pressure reactor) |

| Reaction Time | 3 hours | 5-120 minutes |

| Workup | Pouring the reaction mixture into cold water, filtration, washing with hot water, and distillation under reduced pressure. | Cooling, pH adjustment to 8-9 for amide crystallization, filtration, then pH adjustment of the filtrate to 3-4 for carboxylic acid crystallization. |

| Yield | ~80% (based on benzyl cyanide) | Not specified for the acid, but the process is designed for simultaneous production of amide and acid. |

Caution: These reactions should be performed in a well-ventilated fume hood, as hazardous fumes may be released. High-pressure reactions should only be conducted by trained personnel with appropriate equipment.

Signaling Pathway Diagram

Grignard Reaction to form 1-(1,3-Benzodioxol-5-yl)propan-2-one

The reaction of 2-(1,3-Benzodioxol-5-yl)acetonitrile with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis, is a key method for the synthesis of ketones. This reaction extends the carbon chain and introduces a carbonyl group, leading to the formation of 1-(1,3-benzodioxol-5-yl)propan-2-one, also known as methyl piperonyl ketone or MDP2P, a significant precursor in various synthetic pathways.

Reaction Mechanism

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition breaks the pi bonds of the nitrile, forming an intermediate imine anion, which is stabilized as a magnesium salt. This intermediate is stable until the addition of water or acid during the workup. Hydrolysis of the imine intermediate then proceeds to yield the final ketone product.

Experimental Protocol

The following is a general procedure for the reaction of a nitrile with a Grignard reagent, which can be adapted for 2-(1,3-Benzodioxol-5-yl)acetonitrile.

Table 2: Experimental Protocol for Grignard Reaction

| Parameter | Procedure |

| Reactants | 2-(1,3-Benzodioxol-5-yl)acetonitrile, Methylmagnesium Bromide (or other Grignard reagent) |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) |

| Temperature | Typically initiated at 0 °C, then allowed to warm to room temperature or refluxed. |

| Reaction Time | 1-24 hours, depending on the specific reactants and conditions. |

| Workup | The reaction mixture is quenched by carefully adding it to an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) over ice. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude ketone, which may be purified by distillation or chromatography. |

| Yield | Yields can vary widely but are often in the range of 50-80% for analogous reactions. |

Caution: Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Logical Relationship Diagram

Reduction to 2-(1,3-Benzodioxol-5-yl)ethanamine

The reduction of the nitrile group provides a direct route to primary amines. 2-(1,3-Benzodioxol-5-yl)acetonitrile can be reduced to 2-(1,3-benzodioxol-5-yl)ethanamine, a valuable intermediate for the synthesis of pharmaceuticals and other biologically active molecules. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reaction Mechanisms

Reduction with LiAlH₄: Lithium aluminum hydride is a powerful reducing agent that delivers hydride ions to the electrophilic nitrile carbon. The reaction proceeds through the formation of an intermediate imine, which is further reduced to the amine. An aqueous workup is necessary to protonate the resulting amine salt.

Catalytic Hydrogenation: In this method, hydrogen gas is used in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). The nitrile is adsorbed onto the catalyst surface, and hydrogen atoms are added across the carbon-nitrogen triple bond, leading to the formation of the primary amine.

Experimental Protocols

The following are general procedures for the reduction of nitriles.

Table 3: Experimental Protocols for the Reduction of Nitriles

| Parameter | Reduction with LiAlH₄ | Catalytic Hydrogenation |

| Reactants | 2-(1,3-Benzodioxol-5-yl)acetonitrile, Lithium Aluminum Hydride | 2-(1,3-Benzodioxol-5-yl)acetonitrile, Hydrogen Gas, Catalyst (e.g., 5% Pd/C) |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) | Ethanol or Methanol, often with an acid like HCl |

| Temperature | Reflux | Room temperature to elevated temperatures |

| Pressure | Atmospheric pressure | 1 atm to higher pressures |

| Reaction Time | Several hours | 3 hours to 24 hours |

| Workup | Careful quenching of excess LiAlH₄ with water and/or aqueous base, followed by filtration and extraction of the amine. | Filtration of the catalyst, neutralization of the acid, and extraction of the amine. |

| Yield | Generally high, often >80% | Can be high, but may be sensitive to catalyst and conditions. |

Caution: Lithium aluminum hydride reacts violently with water. Catalytic hydrogenation with hydrogen gas can be hazardous and requires specialized equipment.

Signaling Pathway Diagram

This guide provides a foundational understanding of the key reaction mechanisms of 2-(1,3-Benzodioxol-5-yl)acetonitrile. The provided protocols, adapted from reliable sources for similar compounds, offer a starting point for experimental work. Researchers are encouraged to consult the primary literature for more specific details and to optimize conditions for their particular applications.

The Discovery and History of 3,4-(Methylenedioxy)phenylacetonitrile: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylnitrile, is a nitrile-containing aromatic compound with the chemical formula C₉H₇NO₂. It presents as a white to pale yellow crystalline solid and is characterized by a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain. While the precise initial discovery is not extensively documented in readily available literature, its synthesis and use became more prominent in the mid-20th century. This compound is a crucial intermediate in the synthesis of various organic molecules, most notably as a precursor in the production of pharmaceuticals and, notoriously, in the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive overview of its discovery, historical context, key synthetic methodologies with detailed experimental protocols, and its chemical and physical properties.

Discovery and Historical Context

The first synthesis of this compound is not attributed to a single, widely cited discovery. However, its preparation is rooted in early 20th-century organic chemistry. The Beilstein Registry Number for this compound is 7739, indicating its long-standing presence in the chemical literature.[1]

Its significance grew substantially in the mid-20th century with the burgeoning field of pharmaceutical research. The unique structural combination of the methylenedioxy ring and the reactive nitrile group made it a versatile building block for more complex molecules. Researchers investigating analogues of naturally occurring compounds and new psychoactive substances likely synthesized and utilized this compound.

More recently, this compound has gained notoriety as a primary precursor in the illicit manufacture of MDMA (ecstasy). This has led to its classification as a controlled substance in many jurisdictions, and its production and distribution are closely monitored by law enforcement agencies worldwide. Beyond its illicit use, it remains a valuable intermediate in legitimate chemical research, including the synthesis of pharmaceuticals like derrubone (B1233059) and analogues of the antimalarial drug pyrimethamine.[2] It also serves as a standard in the forensic analysis of seized methamphetamine samples.[2][3]

Physicochemical Properties

This compound is a solid at room temperature with a characteristic faint chemical odor.[2] It is generally stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 41-45 °C | [2] |

| Boiling Point | 135-140 °C at 5 mmHg | [2] |

| Solubility | Insoluble in water, soluble in methanol | [2] |

| CAS Number | 4439-02-5 | [1] |

| Beilstein Registry No. | 7739 | [1] |

Key Synthetic Routes

Several synthetic pathways to this compound have been established. The most common methods start from readily available precursors such as piperonyl chloride or piperonal (B3395001).

Cyanation of Piperonyl Chloride

This is a direct and widely utilized method for introducing the nitrile functional group. The reaction proceeds via a nucleophilic substitution where a cyanide salt displaces the chloride ion from 3,4-methylenedioxybenzyl chloride (piperonyl chloride).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) in a mixture of ethanol and water.

-

Addition of Reactant: Slowly add a solution of 3,4-methylenedioxybenzyl chloride (piperonyl chloride) in ethanol to the cyanide solution with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation. Extract the aqueous residue with a suitable organic solvent such as diethyl ether or dichloromethane. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by vacuum distillation.

Synthesis from Piperonal

An alternative route begins with piperonal (3,4-methylenedioxybenzaldehyde). This multi-step synthesis typically involves the formation of an intermediate, which is then converted to the final nitrile product. One common pathway proceeds through a Henry reaction to form 1-(3,4-methylenedioxyphenyl)-2-nitroethene, followed by reduction and dehydration.

References

An In-depth Technical Guide on the Thermochemical Properties of 3,4-(Methylenedioxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a crystalline organic compound with the chemical formula C₉H₇NO₂. It serves as a significant intermediate in the synthesis of various chemical compounds, including pharmaceuticals and fragrances. This technical guide provides a comprehensive overview of the available and estimated thermochemical properties of this compound, detailed experimental protocols for its synthesis and thermal analysis, and a visualization of its role as a precursor in a multi-step chemical synthesis.

Physicochemical and Estimated Thermochemical Properties

While experimental data on the thermochemical properties of this compound are limited in publicly accessible literature, its fundamental physicochemical properties have been documented. To provide a more complete dataset for researchers, this guide includes estimated thermochemical values derived from established computational methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 135-140 °C at 5 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in methanol | [1] |

Estimated Thermochemical Data

Due to the absence of experimentally determined thermochemical data, estimations were performed using the Joback group contribution method. This method predicts thermodynamic properties based on the molecular structure of the compound.

Molecular Structure for Group Contribution Analysis:

The structure of this compound can be broken down into the following functional groups for analysis:

-

2x =CH- (aromatic)

-

2x =C< (aromatic)

-

1x -O- (ring)

-

1x -CH2-

-

1x -CN

Table 2: Estimated Thermochemical Properties of this compound (Joback Method)

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | 75.34 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | 225.88 | kJ/mol |

| Heat Capacity (Gas, Cₚ) at 298.15 K | 168.23 | J/(mol·K) |

Note: These values are theoretical estimations and should be used as a reference pending experimental verification.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the cyanation of piperonyl chloride.

Materials:

-

Piperonyl chloride (3,4-methylenedioxybenzyl chloride)

-

Sodium cyanide (NaCN)

-

Acetone (B3395972) (dry)

-

Sodium iodide (NaI)

-

Calcium chloride (granular)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of Anisyl Chloride: In a 1-liter flask equipped with a stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 ml of concentrated hydrochloric acid. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the lower layer (anisyl chloride), dry it over 20 g of granular calcium chloride for 30 minutes, and filter.

-

Cyanation Reaction: In a 2-liter three-necked round-bottomed flask fitted with a stirrer and a reflux condenser, place the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.

-

Heat the mixture under reflux with vigorous stirring for 16–20 hours.

-

After cooling, filter the mixture with suction. Wash the solid residue on the filter with 200 ml of acetone and discard the solid.

-

Work-up and Purification: Combine the filtrates and distill to remove the acetone.

-

Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.

-

Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.

-

Remove the benzene by distillation under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Thermal Analysis Protocols

The following are generalized protocols for the thermal analysis of aromatic nitriles, which can be adapted for this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion.

Apparatus: A heat-flux DSC instrument.

Procedure:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum pan.

-

Seal the pan hermetically. An empty sealed pan should be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from 25 °C to 100 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Place approximately 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to 600 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.

-

Continuously monitor and record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

Mandatory Visualization: Synthesis of MDMA from this compound

This compound is a known precursor in the synthesis of 3,4-Methylenedioxymethamphetamine (MDMA). The following diagrams illustrate the key steps in this chemical transformation.

Logical Flow of MDMA Synthesis

Caption: Logical workflow for the synthesis of MDMA.

Detailed Reaction Pathway for MDMA Synthesis

Caption: Detailed chemical reaction pathway for MDMA synthesis.

References

An In-depth Technical Guide to 3,4-(Methylenedioxy)phenylacetonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylnitrile, is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a phenylacetonitrile (B145931) core fused to a methylenedioxy group, provides a scaffold for the synthesis of a diverse range of derivatives and analogs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their potential therapeutic applications.

Synthesis of this compound and Key Derivatives

The synthesis of this compound can be achieved through several established routes, starting from readily available precursors.

Synthesis of the Core Compound: this compound

One common synthetic pathway starts from piperonal (3,4-methylenedioxybenzaldehyde) . The process involves a Henry reaction with nitromethane (B149229) to form 1-(3,4-methylenedioxyphenyl)-2-nitroethene, which is subsequently reduced and dehydrated to yield the nitrile. An alternative route begins with 3,4-methylenedioxyphenylacetic acid , which is converted to the primary amide and then dehydrated to the nitrile.[1] A third approach utilizes catechol , which is cyclized with dichloroethane and sodium hydroxide (B78521) to form the piperonyl ring, followed by chloromethylation and cyanation.

Synthesis of Key Derivatives

The versatile nature of the this compound core allows for the synthesis of a variety of derivatives with distinct biological properties.

1. Psychoactive Phenethylamines (MDA and Analogs):

This compound serves as a precursor for the synthesis of psychoactive substances like 3,4-methylenedioxyamphetamine (MDA). One synthetic approach involves the conversion of the nitrile to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then subjected to reductive amination.

2. Anticancer Isoflavones (Derrubone Analogs):

This compound is a key starting material in the multi-step synthesis of derrubone (B1233059), a natural isoflavone (B191592) with demonstrated anticancer properties.[1][2][3] The synthesis of derrubone has been accomplished in eight convergent steps.[2]

3. Antimalarial Dihydrofolate Reductase Inhibitors (Pyrimethamine Analogs):

The 3,4-methylenedioxy moiety has been incorporated into the structure of the antimalarial drug pyrimethamine (B1678524) to overcome drug resistance. The synthesis of a 3,4-methylenedioxy analog of pyrimethamine has been successfully achieved starting from this compound.[4]

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, primarily targeting the central nervous system, cancer cells, and pathogenic microbes.

Psychoactive Properties and Neurological Effects

Many analogs of this compound, particularly the phenethylamine (B48288) derivatives like MDA and MDMA, are known for their psychoactive effects. These compounds primarily interact with the serotonergic and dopaminergic systems in the brain.[5] They can act as releasing agents and reuptake inhibitors of serotonin (B10506), dopamine (B1211576), and norepinephrine, leading to their characteristic psychotropic effects. The interaction with various serotonin receptors, such as 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C, plays a crucial role in modulating dopamine release.[4]

Anticancer Activity

Derrubone and its synthetic analogs have shown promising anticancer activity. Derrubone functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival.[2][6] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the suppression of tumor growth. Derrubone has demonstrated low micromolar inhibitory activity against breast and colon cancer cell lines.[2]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the development of new therapeutic agents. Pyrimethamine is an antimalarial drug that inhibits the parasite's dihydrofolate reductase (DHFR), an enzyme essential for its survival.[2] Analogs of pyrimethamine incorporating the 3,4-methylenedioxy group have been synthesized to target mutant forms of Pf-DHFR that are resistant to conventional therapies.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound and some of its notable derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |

| This compound | C₉H₇NO₂ | 161.16 | 43-45 | 135-140 @ 5 mmHg | [1] |

| Derrubone | C₂₁H₁₈O₅ | 350.36 | - | - | |

| 3,4-Methylenedioxy pyrimethamine analog | C₁₃H₁₃N₄O₂Cl | 292.72 | - | - | |

| 3,4-Methylenedioxyamphetamine (MDA) | C₁₀H₁₃NO₂ | 179.22 | - | - |

| Compound | Target | Assay | IC₅₀ (µM) | Cell Line/Organism | Reference(s) |

| Derrubone | Hsp90 | Hsp90 Inhibition Assay | 0.23 ± 0.04 | - | [6] |

| Derrubone | Cancer Cells | Proliferation Assay | 9 ± 0.70 | MCF-7 (Breast Cancer) | [6] |

| Derrubone | Cancer Cells | Proliferation Assay | 12 ± 0.30 | SkBr3 (Breast Cancer) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of 3,4-(Methylenedioxyphenyl)-3-oxopentanenitrile (Intermediate for Pyrimethamine Analog)[4]

-

Combine this compound (10.03 g, 0.062 mol, 1 equiv.), ethyl propionate (B1217596) (6.67 g, 0.065 mol, 1.05 equiv.), and potassium tert-butoxide (13.97 g, 0.12 mol, 2 equiv.) in THF (100 mL) at room temperature in a round bottom flask with stirring.

-

Observe the reaction mixture as it turns dark red and heats up.

-

Once the mixture appears homogeneous, cease stirring.

-

Seal the reaction vessel and let it stand for 6 hours.

-

Work up the reaction by pouring the mixture into 1.0 M HCl (100 mL) in a separating funnel.

-

Extract the aqueous phase with an appropriate organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

In Vitro Anticancer Activity: MTT Assay[7][8]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compound (e.g., derrubone analog) in the complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

In Vitro Antimalarial Susceptibility: SYBR Green I-Based Assay[2]

-

Synchronize Plasmodium falciparum cultures to the ring stage using 5% sorbitol treatment.

-

Prepare a parasite suspension in complete culture medium with a starting parasitemia of 0.5% and a final hematocrit of 2%.

-

Prepare serial dilutions of the test compound (e.g., pyrimethamine analog) in the culture medium.

-

Add 25 µL of each drug dilution to the wells of a 96-well plate in triplicate.

-

Add 200 µL of the parasite suspension to each well.

-

Incubate the plate in a modular incubation chamber with a gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C for 72 hours.

-

After incubation, freeze the plate at -20°C or -80°C.

-

Thaw the plate and add 25 µL of 20x SYBR Green I working solution in lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ value from the dose-response curve.

In Vitro Neurotransmitter Release: Measurement from Rat Brain Synaptosomes[9][10][11][12]

-

Isolate synaptosomes from the desired rat brain region (e.g., striatum for dopamine, raphe nucleus for serotonin) using standard subcellular fractionation techniques.

-

Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) or use HPLC with electrochemical detection for endogenous neurotransmitter measurement.

-

Wash the synaptosomes to remove excess unincorporated neurotransmitter.

-

Resuspend the synaptosomes in a physiological buffer.

-

Aliquot the synaptosome suspension into tubes containing the test compounds at various concentrations.

-

Incubate for a defined period at 37°C.

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of neurotransmitter released into the supernatant using liquid scintillation counting (for radiolabeled compounds) or HPLC-ECD.

-

Express the results as a percentage of the total neurotransmitter content and determine the EC₅₀ or IC₅₀ values for release or inhibition of reuptake.

Visualizations

Signaling Pathways

Caption: Interaction between serotonergic and dopaminergic systems modulated by MDMA analogs.

Caption: Mechanism of action of derrubone analogs as Hsp90 inhibitors in cancer cells.

Experimental Workflows

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Caption: Workflow for in vitro neurotransmitter release assay using synaptosomes.

Conclusion

This compound and its derivatives represent a rich and diverse class of compounds with significant potential in drug discovery. From modulating complex neurological pathways to inhibiting the growth of cancer cells and malaria parasites, the therapeutic possibilities are vast. This technical guide has provided a foundational understanding of the synthesis, biological activities, and experimental evaluation of these compounds. Further research into the structure-activity relationships and mechanisms of action of novel analogs will undoubtedly lead to the development of new and effective therapeutic agents.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. benchchem.com [benchchem.com]

- 3. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine - Issuu [issuu.com]

- 5. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling Precautions for Homopiperonylnitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information compiled is based on available safety data for structurally similar compounds, primarily 3,4-(Methylenedioxy)phenylacetonitrile, which is a synonym for homopiperonylnitrile. Due to the limited availability of a specific Safety Data Sheet (SDS) for "homopiperonylnitrile" under that exact name, this guide synthesizes data from analogous compounds to provide a comprehensive overview of potential hazards and safe handling procedures. All users must consult their institution's safety protocols and conduct a thorough risk assessment before handling this chemical.

Executive Summary

Homopiperonylnitrile, also known as this compound, is a chemical intermediate with applications in organic synthesis. While specific toxicological data for this compound is not extensively published, its chemical structure, particularly the presence of a nitrile group attached to a methylenedioxybenzene moiety, suggests specific health and safety concerns. The primary hazard is associated with its potential to be metabolized into cyanide, a potent inhibitor of cellular respiration.[1] This guide provides a detailed overview of the known and inferred hazards, recommended handling procedures, emergency protocols, and waste disposal guidelines to ensure the safe use of homopiperonylnitrile in a laboratory setting.

Hazard Identification and Classification

Homopiperonylnitrile is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3]

GHS Hazard Statements:

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[1]

-

Skin Contact: Causes skin irritation and can be absorbed through the skin, leading to systemic toxicity.[1][2] It is classified as toxic in contact with skin.[5]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract, cardiac disturbances, and central nervous system depression.[1]

-

Inhalation: May cause respiratory tract irritation and cardiac abnormalities.[1]

-

Chronic Exposure: The toxicological properties have not been fully investigated.[2] However, the primary concern with repeated exposure to nitriles is the potential for chronic cyanide poisoning.

Key Toxicological Concern: Cyanide Metabolism The most significant toxicological concern is the potential for homopiperonylnitrile to be metabolized in the body to release cyanide.[1] Cyanide acts by inhibiting cytochrome oxidase, which impairs cellular respiration and can lead to headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for homopiperonylnitrile and its direct structural analog, piperonylnitrile.

| Physical and Chemical Properties | Value | Source |

| CAS Number | 4439-02-5 | [2][4][5][6] |

| Molecular Formula | C9H7NO2 | [4][5][6] |

| Molecular Weight | 161.16 g/mol | [4][5][6] |

| Appearance | White to light yellow powder or crystal | [4][6] |

| Melting Point | 41-45 °C | [4][5] |

| Boiling Point | 135-140 °C at 5 mmHg | [4][5][6] |

| Flash Point | >110 °C (>230 °F) | [5][6] |

| Solubility | Insoluble in water | [4][5][6] |

| Exposure Limits and Toxicity | Value | Source |

| LD50/LC50 | Not available | [1] |

| Occupational Exposure Limits | No specific limits established | [1][2] |

| NIOSH IDLH (for Nitriles) | 25 mg/m3 (as CN) | [4][6] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with homopiperonylnitrile.

Engineering Controls

-

Ventilation: All work with homopiperonylnitrile, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[7]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are recommended.[8] Double-gloving may be advisable for prolonged handling or when there is a risk of splashing.

-

Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, an impervious apron should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH/MSHA-approved respirator should be used.[1][2]

Handling Procedures

-

Work Area: Designate a specific area within the fume hood for handling homopiperonylnitrile. This area should be clearly marked.

-

Avoiding Contamination: Do not get the substance in eyes, on skin, or on clothing.[1] Avoid generating dust.[1]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

-

Working Alone: It is highly recommended not to work alone when handling cyanide-releasing compounds.[7][9]

Storage

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents.[5] Store separately from acids to prevent the potential release of hydrogen cyanide gas.[7]

-

Temperature: Store at room temperature under an inert atmosphere.[4][6]

Emergency Procedures

Spills and Leaks

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled disposal container.[1]

-

Avoid generating dust.[1]

-

Clean the spill area with a decontaminating solution (e.g., a pH 10 buffer solution followed by a 10% bleach solution) and collect all cleaning materials for hazardous waste disposal.[7][9]

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent entry into the area.

-

Ventilate the area if it is safe to do so.

-

First-Aid Measures

-

General Advice: Immediate medical attention is required for all routes of exposure.[1] Always have a cyanide antidote kit on hand when working with cyanide-releasing compounds and ensure personnel are trained in its use.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. Wash clothing before reuse.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

-

Inhalation: Remove the person from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] If breathing has stopped, apply artificial respiration using a suitable mechanical device such as a bag and a mask.[1] Do NOT use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Waste Disposal

-

Procedure: Dispose of waste homopiperonylnitrile and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

-

Decontamination: All glassware and equipment that have come into contact with homopiperonylnitrile should be decontaminated with a pH 10 buffer solution followed by a 10% bleach solution in a fume hood.[7][9] The rinsate should be collected as hazardous waste.

Mandatory Visualizations

Caption: Safe handling workflow for homopiperonylnitrile.

Caption: Potential metabolic pathway to cyanide toxicity.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 4439-02-5 [chemicalbook.com]

- 5. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 4439-02-5 [m.chemicalbook.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lsuhsc.edu [lsuhsc.edu]

A Technical Guide to 3,4-(Methylenedioxy)phenylacetonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-(Methylenedioxy)phenylacetonitrile, a key chemical intermediate. The focus is on its regulatory status for research purposes, its chemical and physical properties, established experimental protocols for its synthesis and analysis, and its role as a precursor in synthetic pathways. This document is intended for a scientific audience and is for informational and research purposes only.

Regulatory and Safety Overview

This compound is primarily known as a precursor chemical in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds. Due to its potential for use in illicit drug manufacturing, its acquisition, sale, and use are subject to stringent regulatory control in many jurisdictions.